molecular formula C17H12ClN3O2 B6348002 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine CAS No. 1354934-95-4

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine

Cat. No. B6348002
CAS RN: 1354934-95-4
M. Wt: 325.7 g/mol
InChI Key: KTOXOIDQLGYNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine, also known as 4-BCP, is a heterocyclic compound that is widely used in scientific research. It has a wide range of applications and has been studied in a variety of scientific fields, such as organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as amines, heterocycles, and polymers. 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine has also been studied in the fields of biochemistry and pharmacology, where it has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of various compounds. In addition, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine has been used in the synthesis of various polymers, which are used in the manufacture of plastics and other materials.

Mechanism of Action

The exact mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed that 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). By inhibiting these enzymes, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine can reduce inflammation and pain. In addition, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine has been shown to inhibit the activity of certain proteins, such as histone deacetylases (HDACs) and nuclear factor-κB (NF-κB). By inhibiting these proteins, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine can modulate the expression of certain genes, which may have implications for the treatment of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine have been studied in a variety of animal models. Studies have shown that 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine can reduce inflammation and pain, as well as modulate the expression of certain genes. In addition, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine has been shown to inhibit the activity of certain enzymes, such as COX-2 and LOX, which may have implications for the treatment of various diseases. Furthermore, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine has been shown to reduce the production of certain cytokines, which may have implications for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

The use of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine in laboratory experiments has several advantages and limitations. One of the main advantages of using 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine in laboratory experiments is that it is relatively easy to synthesize and is readily available. In addition, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research and can be used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of various compounds. However, there are some limitations to the use of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine in laboratory experiments. For example, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine is highly toxic and should be handled with care. In addition, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine can be difficult to purify and can be expensive to obtain in large quantities.

Future Directions

The potential future directions for the use of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine are numerous. 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine could be used to develop new drugs for the treatment of various diseases, such as cancer, autoimmune diseases, and inflammatory diseases. In addition, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine could be used in the synthesis of various polymers, which could be used in the manufacture of plastics and other materials. Furthermore, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine could be used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of various compounds. Finally, 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine could be used to develop new methods for the synthesis of organic compounds, such as amines and heterocycles.

Synthesis Methods

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine can be synthesized in several different ways. One of the most commonly used methods is the Biginelli reaction, which involves the condensation of three different compounds: a 1,3-dicarbonyl compound, an aldehyde, and an α-amino acid. This reaction is typically carried out in the presence of a base, such as sodium hydroxide. Another method for the synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine is the reaction of a 1,3-dicarbonyl compound and a 4-chlorophenyl pyrimidine-2-amine in the presence of a base. This method is known as the Suzuki-Miyaura reaction and is often used for the synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine in the laboratory.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c18-12-4-1-10(2-5-12)13-8-14(21-17(19)20-13)11-3-6-15-16(7-11)23-9-22-15/h1-8H,9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOXOIDQLGYNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=C3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)pyrimidin-2-amine

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